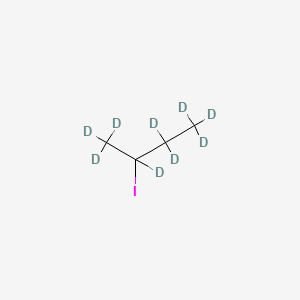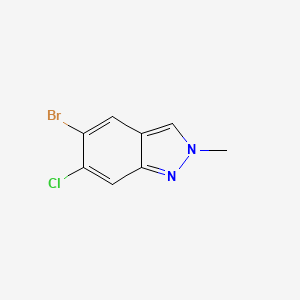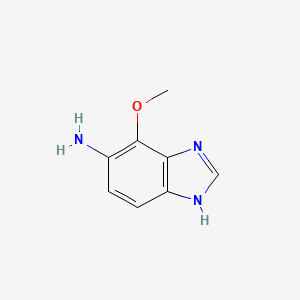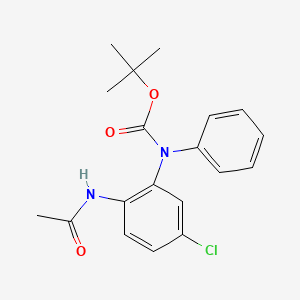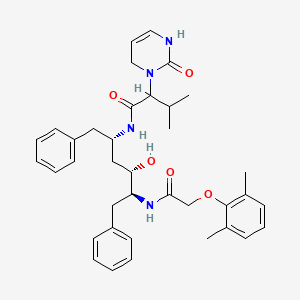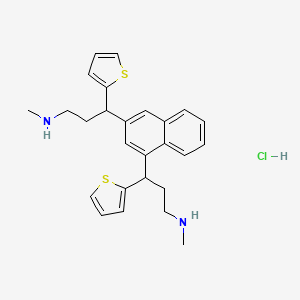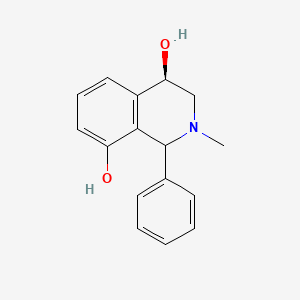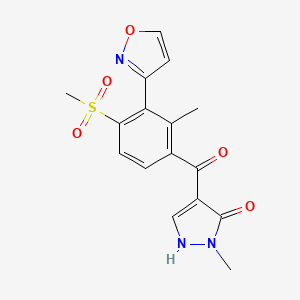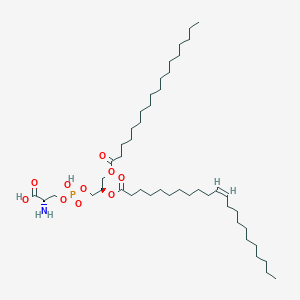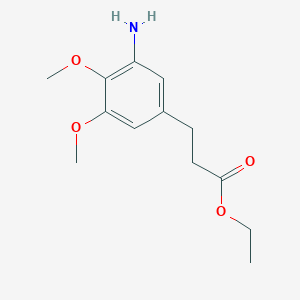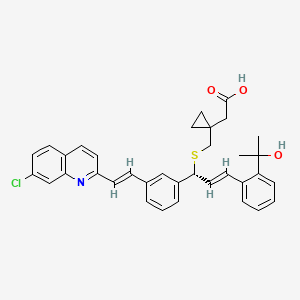
Montelukast Bisolefin Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a styryl group, which can influence its chemical reactivity and interaction with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a halogenated quinoline reacts with a styrene derivative in the presence of a palladium catalyst.
Addition of the Sulfonyl Group: The sulfonyl group can be added through a sulfonation reaction, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a diazo compound in the presence of a metal catalyst.
Final Oxidation Step: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide, which can be achieved using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline nitrogen and the styryl group.
Reduction: Reduction reactions can occur at the sulfonyl group and the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group on the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced quinoline or sulfonyl derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s quinoline core is known for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers can explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The styryl group can interact with proteins, inhibiting their activity and affecting cellular processes. The sulfonyl group can enhance the compound’s solubility and bioavailability, improving its therapeutic potential.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Styrylquinoline Derivatives: Compounds with a styryl group attached to a quinoline core, known for their biological activity.
Uniqueness
2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C35H34ClNO3S |
|---|---|
分子量 |
584.2 g/mol |
IUPAC 名称 |
2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H34ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-17,20-21,32,40H,18-19,22-23H2,1-2H3,(H,38,39)/b15-10+,17-13+/t32-/m1/s1 |
InChI 键 |
MMLZFQXNMURXRM-PRNBKLIKSA-N |
手性 SMILES |
CC(C)(C1=CC=CC=C1/C=C/[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
规范 SMILES |
CC(C)(C1=CC=CC=C1C=CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



